![molecular formula C10H13N3O3 B2354928 4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one CAS No. 1461726-82-8](/img/structure/B2354928.png)
4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridine . It is related to 1-Methyl-4-2-[4-(dimethylamino)phenyl]ethenylpyridinium p-Toluenesulfonate Derivatives . It is also related to 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 3,5-dicarboxybenzenesulfonate .
Synthesis Analysis
The compound can be synthesized via the metathesization of 4-N,N-dimethylamino-4’-N’-methyl-stilbazolium iodide with the sodium salt of the 3,5-dicarboxybenzenesulfonic acid . The title compound is then recrystallized from methanol to get high purity .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using X-ray crystallography . The crystal structure is further stabilized by a π–π interaction between the pyridinium and benzene rings of the cations, with a centroid–centroid distance of 3.5492 (4) Å .Chemical Reactions Analysis
The compound has been reported as an efficient THz-wave generator by difference frequency generation . Two derivatives of the compound, perdeuterated DAST (DAST-d26) and DASC with p-chlorobenzenesulfonate replacing the p-toluenesulfonate of DAST, were investigated as model compounds to analyze the THz-wave intensity variation of DAST as a function of frequency .Applications De Recherche Scientifique
Nonlinear Optical Materials
The compound has been studied for its potential in nonlinear optical (NLO) applications due to its structural properties conducive to electron delocalization . These materials are crucial for developing devices that can manipulate light in advanced technologies, such as optical switching and frequency conversion.
Organic Electronics
In the realm of organic electronics , this compound’s derivatives have been explored for their electronic properties. They could be used in the fabrication of organic light-emitting diodes (OLEDs) or as part of photovoltaic cells .
Fluorescent Probes
The molecular structure of this compound suggests it could serve as a fluorescent probe . Fluorescent probes are vital in biochemistry and molecular biology for imaging and studying biological systems in real-time .
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been investigated for their potential use in drug design. Their interaction with various biological targets can be studied to develop new medications .
Material Science
This compound is also relevant in material science , particularly in the synthesis of new materials with specific optical or electronic properties. Its derivatives have been used to create materials with desired characteristics for industrial applications .
Analytical Chemistry
Lastly, in analytical chemistry , this compound could be utilized in the development of new analytical methods. Its unique chemical structure may allow for the creation of sensors or indicators for chemical reactions and compositions .
Safety and Hazards
Propriétés
IUPAC Name |
4-[(E)-2-(dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-11(2)6-4-8-5-7-12(3)10(14)9(8)13(15)16/h4-7H,1-3H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJTWTMNNOATLQ-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])C=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])/C=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-6-fluoro-3-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-7-piperidin-1-ylquinolin-4-one](/img/structure/B2354845.png)
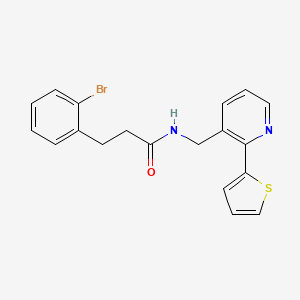
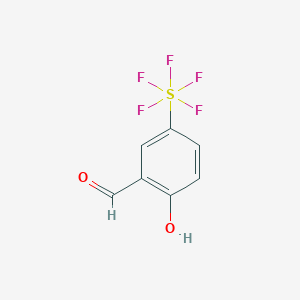
![[1-(4-Fluorophenyl)cyclopropyl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2354850.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2354852.png)
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2354853.png)
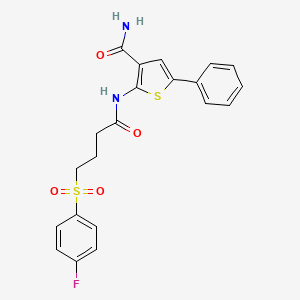
![2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2354855.png)
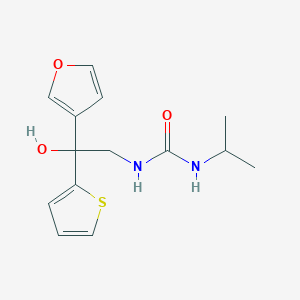
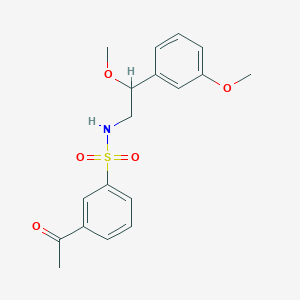
![N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2354864.png)
![3-(3-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)
![N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)